1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-3-20-9-15(11(2)18-20)16-12(10-22)8-21(19-16)14-6-4-13(17)5-7-14/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQMPJKSHQEESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN(C=C2C=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the condensation of hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of Substituents: The ethyl, fluorophenyl, and methyl groups are introduced through various substitution reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Aldehyde Functionalization: The aldehyde group at the 4-position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes classic nucleophilic additions, forming hydrazones and Schiff bases. For example:
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Hydrazone formation : Reacting with hydrazines (e.g., semicarbazide, thiosemicarbazide) yields pyrazole-hydrazone hybrids. These derivatives exhibit antimicrobial and anticancer activities .
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Schiff base synthesis : Condensation with primary amines produces imine-linked derivatives, which are explored as enzyme inhibitors .
Table 1: Representative Nucleophilic Additions
Condensation with Active Methylene Compounds
The aldehyde participates in Knoevenagel condensations with active methylene substrates (e.g., acetophenones, malononitrile):
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Chalcone formation : Reaction with acetophenone derivatives under basic conditions (e.g., EtONa/MeOH) generates α,β-unsaturated ketones . These chalcones are precursors for anticancer agents .
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Cyanoalkylation : Condensation with malononitrile yields pyrazole-linked acrylonitriles, which serve as intermediates in heterocyclic synthesis .
Table 2: Condensation Reactions
Oxidation and Reduction
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Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid using strong oxidants (e.g., KMnO₄/H₂SO₄). The acid derivative (e.g., 1'-ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid) is a key intermediate in drug design .
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Reduction : Sodium borohydride reduces the aldehyde to a hydroxymethyl group, enhancing solubility for biological assays .
Friedel-Crafts Hydroxyalkylation
In the presence of Lewis acids (e.g., AlCl₃), the aldehyde reacts with electron-rich aromatics (e.g., indole, anisole) via Friedel-Crafts alkylation:
Example :
Biological Activity and Mechanism
Derivatives of this compound demonstrate:
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Anticancer activity : Inhibition of cyclin-dependent kinases (CDKs) via hydrogen bonding with the aldehyde oxygen and pyrazole nitrogen .
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Antimicrobial effects : Disruption of bacterial cell membranes through hydrophobic interactions with the fluorophenyl group .
Table 3: Biological Performance
| Derivative | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Hydrazone analog | CDK2 | 0.89 | |
| Chalcone derivative | S. aureus | 12.5 |
Synthetic Methodologies
Key routes to this compound include:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its pyrazole moiety is known to exhibit various biological activities:
- Antimicrobial Activity : Research has indicated that derivatives of bipyrazoles can possess significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Potential : Some studies suggest that compounds with a similar pyrazole framework may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the fluorophenyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapeutics.
Coordination Chemistry
The unique structure of 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde allows it to act as a ligand in coordination chemistry:
- Metal Complex Formation : The nitrogen atoms in the pyrazole rings can coordinate with metal ions, forming stable complexes. Such complexes have been studied for their catalytic properties and potential use in sensors and electronic devices .
Case Study 1: Antimicrobial Screening
A study conducted on various pyrazole derivatives, including those structurally similar to 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde, revealed significant antimicrobial activity against several pathogens. The most effective compounds were noted to inhibit bacterial growth at low concentrations, suggesting potential for development into therapeutic agents .
Case Study 2: Synthesis and Characterization
A recent synthesis protocol for bipyrazole derivatives highlighted the efficiency of using this compound as an intermediate. The synthesis involved multi-step reactions leading to high yields of the desired products with confirmed structural integrity through spectral analysis techniques such as NMR and mass spectrometry .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1’-Ethyl-1-(4-chlorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde
- 1’-Ethyl-1-(4-bromophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde
- 1’-Ethyl-1-(4-methylphenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde
Uniqueness
1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H15FN4O
- Molecular Weight : 298.32 g/mol
- CAS Number : 1707373-14-5
The compound's biological activity is primarily attributed to its interaction with various molecular targets within the body. The bipyrazole structure is known for its ability to modulate biological pathways, potentially affecting enzyme activities and receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.48 | Tamoxifen | 10.38 |
| HCT-116 | 0.78 | Doxorubicin | 2.84 |
| A549 | 0.19 | - | - |
These results indicate that the compound exhibits comparable or superior activity to established anticancer agents.
Mechanisms of Cytotoxicity
The cytotoxic effects are believed to involve apoptosis induction through:
- Caspase Activation : Increased caspase-3/7 activity was observed in treated cells, suggesting a mechanism involving programmed cell death.
- Cell Cycle Arrest : Flow cytometry analysis revealed G1 phase arrest in MCF-7 cells, indicating disruption in cell cycle progression.
Study on Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to evaluate the influence of different substituents on the biological activity of bipyrazole derivatives. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring significantly enhanced anticancer activity. This finding emphasizes the importance of molecular modifications in optimizing therapeutic efficacy.
Comparative Studies with Other Compounds
In comparative studies, 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde was tested alongside other novel compounds. The results indicated that this bipyrazole derivative not only exhibited potent cytotoxicity but also displayed selectivity towards cancer cells over normal cells, highlighting its potential as a targeted therapy.
Q & A
Q. What are the standard synthetic routes for preparing 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde?
The compound is typically synthesized via cyclocondensation or Claisen-Schmidt condensation. For example:
- Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives forms the pyrazole core .
- Aldehyde functionalization at the 4-position is achieved using Vilsmeier-Haack formylation or oxidation of hydroxymethyl intermediates .
- Substituents like the 4-fluorophenyl group are introduced via nucleophilic aromatic substitution or Suzuki coupling .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography resolves the 3D structure, including dihedral angles between pyrazole rings and substituent orientations (e.g., fluorophenyl groups at ~45° relative to the core) .
- NMR (¹H/¹³C) identifies proton environments, such as the aldehyde proton at δ 9.8–10.2 ppm and ethyl/methyl group splitting patterns .
- IR spectroscopy confirms the aldehyde C=O stretch at ~1680–1700 cm⁻¹ .
Q. What intermediates are critical in its synthesis?
Key intermediates include:
- Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate , used to introduce the fluorophenyl group via ester hydrolysis and decarboxylation .
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde , a template for further functionalization via cross-coupling or alkylation .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Ultrasound-assisted synthesis reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% via enhanced mass transfer .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while microwave irradiation accelerates cyclization .
- Catalysts : Pd(PPh₃)₄ or CuI enhances cross-coupling efficiency for aryl/alkyl substituents .
Q. How do structural modifications influence biological activity?
- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance antimicrobial activity by increasing electrophilicity at the aldehyde group, enabling Schiff base formation with bacterial enzymes .
- Steric effects : Bulky substituents (e.g., 3'-methyl) reduce activity by hindering target binding, as shown in MIC assays against S. aureus .
Q. What computational methods validate experimental data for this compound?
- DFT calculations (B3LYP/6-311G**) predict bond lengths and angles within 2% of crystallographic data .
- Molecular docking identifies potential binding sites in antimicrobial targets (e.g., E. coli DNA gyrase), correlating with experimental IC₅₀ values .
Q. How can contradictions in biological activity data be resolved?
- Assay variability : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL) arise from differences in bacterial strains or culture conditions. Standardize protocols using CLSI guidelines .
- Solubility effects : Poor aqueous solubility may underreport activity. Use DMSO co-solvents ≤1% to avoid false negatives .
Q. What strategies are effective for designing derivatives with enhanced properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
